molecular formula C5H12N2O2 B7809672 3-(Methoxymethyl)-1,1-dimethylurea

3-(Methoxymethyl)-1,1-dimethylurea

Cat. No.: B7809672
M. Wt: 132.16 g/mol
InChI Key: VEWRCFYCOICSNR-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1,1-dimethylurea is a useful research compound. Its molecular formula is C5H12N2O2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-7(2)5(8)6-4-9-3/h4H2,1-3H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWRCFYCOICSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Variation of the N Alkoxymethyl Group:the Methoxymethyl Group Can Be Altered by Using Different Alcohols in the Final Etherification Step. After the Initial Hydroxymethylation of 1,1 Dimethylurea with Formaldehyde, Reacting the N Hydroxymethyl Intermediate with Other Alcohols E.g., Ethanol, Propanol, or Benzyl Alcohol Would Produce the Corresponding 3 Alkoxymethyl 1,1 Dimethylurea Derivatives. This Allows for Fine Tuning of Properties Such As Lipophilicity and Steric Bulk. the Synthesis of Various N Alkoxyureas Has Been Reported, Indicating the General Feasibility of This Approach.

Spectroscopic and Chromatographic Techniques for Synthetic Characterization

The characterization of newly synthesized 3-(Methoxymethyl)-1,1-dimethylurea relies on a combination of spectroscopic and chromatographic methods to confirm its identity, purity, and structure.

Spectroscopic Analysis

Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for the identification of linuron (B1675549). In electron ionization (EI) mass spectra, phenylureas with a methoxy (B1213986) group, such as linuron, exhibit a characteristic dominating peak at the [M+1]⁺ fragment. nist.gov High-resolution mass spectrometry provides the exact mass of the molecule, which for linuron (C₉H₁₀Cl₂N₂O₂) is 248.0114. nih.gov Tandem mass spectrometry (LC-MS/MS) is frequently used for quantification in complex samples, monitoring specific multiple reaction monitoring (MRM) transitions. nih.gov

Interactive Table: Key Mass Spectrometry Data for Linuron

Property Value Reference
Chemical Formula C₉H₁₀Cl₂N₂O₂ nih.gov
Molecular Weight 249.09 g/mol nist.gov
Exact Mass 248.0114 nih.gov
Primary MS/MS Transition m/z 249.0 → 160.0 nih.gov

| Key Fragment Ion | m/z 161 (A+1 fragment) | nist.gov |

Note: Click on the headers to sort the data.

Infrared (IR) Spectroscopy: Infrared spectroscopy is utilized to identify the functional groups present in the linuron molecule. While specific, detailed spectra are often held in proprietary databases, the NIST Chemistry WebBook confirms the availability of an IR spectrum for linuron. mdpi.com Near-infrared (NIR) spectroscopy has also been applied in chemometric methods to predict the sorption behavior of linuron in different soil types, demonstrating the technique's utility in environmental analysis. The spectrum would be expected to show characteristic absorption bands for N-H stretching, C=O (urea carbonyl) stretching, C-N stretching, and vibrations associated with the dichlorinated aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹³C NMR: Experimental ¹³C NMR data for linuron has been recorded in deuterated chloroform (B151607) (CDCl₃) at 100.40 MHz. While a full peak list is not publicly available, the spectrum's existence is documented in the Toxin and Toxin Target Database (T3DB). mdpi.com

¹H NMR: Proton NMR is used to identify the chemical environment of the hydrogen atoms. Although specific, verified ¹H NMR spectral data with chemical shifts and coupling constants for linuron are not readily found in public scientific literature, its analysis is a standard procedure for structural confirmation.

Chromatographic Analysis

Chromatographic techniques are essential for separating linuron from impurities, reactants, and metabolites, as well as for its quantification.

Gas Chromatography (GC): Due to the thermal instability of linuron, direct GC analysis can be challenging. nist.gov However, methods have been developed that utilize direct analysis with cold on-column injection and an ion trap mass spectrometer, achieving a detection limit of 0.1 ppm in food matrices like potatoes. mdpi.com As previously mentioned, derivatization into more stable ethylated forms is a common and effective strategy to facilitate reliable GC analysis. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of linuron. nist.gov A variety of methods have been developed, typically employing reverse-phase columns. These methods are valued for their ability to analyze thermally labile compounds without the need for derivatization.

Interactive Table: Examples of HPLC Methods for Linuron Analysis

Column Type Mobile Phase Detector Wavelength (nm) Reference
Octadecyl silica (B1680970) Methanol–water (55:45, v/v) UV 244 chemicalbook.com
µ-Bondapak C18 Acetonitrile:tetrahydrofuran:water (24:19:57) UV N/A nist.gov
Poly(methyloctylsiloxane) Acetonitrile–water (40:60, v/v) UV 254
Stability RP Pesticides Acetonitrile-water-acetic acid (39:59:2) UV-DAD 249 nih.gov

Note: Click on the headers to sort the data.

These HPLC methods, often coupled with mass spectrometry, provide high sensitivity and selectivity for the determination of linuron in various environmental and biological samples. chemicalbook.com

Environmental Behavior and Ecotransformation Dynamics of 3 Methoxymethyl 1,1 Dimethylurea

Abiotic Transformation Pathways in Environmental Matrices

Abiotic processes, including hydrolysis and photolysis, play a significant role in the transformation of 3-(Methoxymethyl)-1,1-dimethylurea in the environment. Concurrently, its interaction with soil and sediment through adsorption and desorption influences its mobility and bioavailability.

Hydrolytic Degradation Kinetics and Reaction Products

Should hydrolysis occur, the likely reaction would involve the cleavage of the amide bond, potentially leading to the formation of 1,1-dimethylurea (B72202) and methoxymethylamine. Further degradation of these products would then ensue.

Photolytic Decomposition and Quantum Yields in Aqueous and Solid Phases

Photolytic degradation, the breakdown of compounds by light, can be a significant transformation pathway for phenylurea herbicides exposed to sunlight. oup.com The efficiency of this process is influenced by the medium in which it occurs.

In aqueous solutions, the phototransformation of related phenylurea herbicides has been observed. For example, the UV irradiation of metoxuron, which has a similar dimethylurea structure, in an aqueous solution led to the photohydrolysis of the C-Cl bond as the initial primary reaction, with a determined quantum yield of 0.020 (± 0.005) at 254 nm. nih.gov Another study on chlorotoluron (B1668836) identified the main photoproduct as 3-(3-hydroxy-4-methylphenyl)-1,1-dimethylurea. semanticscholar.org While specific quantum yields for this compound are not documented in the provided results, the degradation of similar compounds suggests that photolysis is a viable, albeit potentially slow, degradation route in water. semanticscholar.org

On solid surfaces like soil, photodegradation can be more rapid compared to water. researchgate.net The presence of photosensitizers in the soil matrix can accelerate the process. The photodegradation rates of various herbicides on soil surfaces have been shown to follow pseudo-first-order kinetics, with half-lives ranging from 12 to 40 days under natural sunlight conditions. researchgate.net

Table 1: Photodegradation of Related Phenylurea Herbicides

Compound Medium Conditions Major Photoproducts Reference
Metoxuron Aqueous Solution UV irradiation (254 nm) 3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea nih.gov
Chlorotoluron Aqueous Solution Polychromatic light 3-(3-hydroxy-4-methylphenyl)-1,1-dimethylurea semanticscholar.org
Isoproturon (B30282) Aqueous Solution UV irradiation (253.7 nm) Unidentified photoproducts semanticscholar.org

Adsorption, Desorption, and Leaching Behavior in Soil and Sediment

The movement of this compound in the subsurface is largely controlled by its adsorption and desorption characteristics in soil and sediment. Phenylurea herbicides, in general, are considered moderately hydrophobic. nih.gov

The sorption of these compounds in soil is influenced by several factors, including soil organic matter (SOM) content, clay content, and pH. nih.govresearchgate.net Studies on various phenylurea herbicides have shown that adsorption generally increases with higher organic matter and clay content. nih.govresearchgate.net The Freundlich isotherm model has been found to effectively describe the adsorption equilibrium of these herbicides in soil. d-nb.inforesearchgate.net

The mobility and potential for leaching into groundwater are inversely related to adsorption. For a related compound, 1,3-dimethylurea (B165225), a low calculated log Koc of 0.946 suggests that adsorption to the solid phase is not expected to be significant, indicating a potential for leaching. oecd.org Conversely, studies on diuron (B1670789), another phenylurea herbicide, have shown that its residues are mainly found in the upper soil layers, with limited leaching to greater depths. nih.gov The groundwater ubiquity score (GUS), which is calculated based on persistence and sorption, can be used to estimate the leaching potential. For diuron in some Kenyan soils, the GUS indicated a 'moderate' to 'high' leaching potential. nih.gov

Biotic Transformation and Microbial Metabolism in Ecosystems

Microbial activity is the predominant factor driving the degradation of phenylurea herbicides in soil and water environments. researchgate.net

Microbial Degradation Mechanisms and Pathways in Soil and Water Systems

Following dealkylation, the resulting metabolites are typically hydrolyzed to form aniline-based compounds, which may then undergo further degradation. oup.com The degradation of these herbicides is primarily an aerobic process, with little to no degradation observed under anoxic (oxygen-deficient) conditions. oup.com Numerous bacteria and fungi isolated from agricultural soils have demonstrated the ability to degrade the urea (B33335) side chain of phenylurea herbicides. oup.com

Identification of Biotransformation Products and Metabolites

The primary metabolites formed during the microbial degradation of N,N-dimethyl-substituted phenylurea herbicides are the N-demethylated products. For instance, in the degradation of isoproturon, the main metabolite found in both laboratory and field studies is 3-(4-isopropylphenyl)-1-methylurea (MDIPU). oup.com

Further degradation leads to the formation of the corresponding phenylurea compound, such as N-(4-isopropylphenyl)urea (DDIPU) in the case of isoproturon. oup.com Subsequent hydrolysis of the urea structure yields aniline (B41778) derivatives. In the case of diuron, the major metabolites identified in soil are 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and 3,4-dichlorophenylurea (DCPU). nih.gov

Table 2: Common Biotransformation Products of Related Phenylurea Herbicides

Parent Compound Primary Metabolite (N-demethylation) Secondary Metabolite (N-demethylation) Hydrolysis Product Reference
Isoproturon 3-(4-isopropylphenyl)-1-methylurea (MDIPU) N-(4-isopropylphenyl)urea (DDIPU) 4-isopropylaniline oup.com

Influence of Environmental Factors on Microbial Activity and Degradation Rates

The breakdown of many chemical compounds in the soil is primarily driven by microbial activity. For phenylurea herbicides, a class of compounds to which this compound belongs, microbial degradation is a key process, although it can be slow. The rate and extent of this degradation are significantly influenced by a variety of environmental factors, including temperature and soil moisture.

Research on the related phenylurea herbicide isoproturon (3-(4-isopropylphenyl)-1,1-dimethylurea) provides valuable insights that can serve as a proxy for understanding the behavior of this compound. Studies have shown that the degradation of isoproturon is more sensitive to changes in soil water content than to temperature variations within typical environmental ranges. researchgate.netnih.gov For instance, in surface soil layers, the degradation half-life of isoproturon increased by a factor of 10 at 10°C and by a factor of 15 at 22°C when the soil water content decreased from 90% to 50% of the estimated water holding capacity (eWHC). nih.gov This highlights the critical role of adequate soil moisture for microbial activity.

Optimal degradation of isoproturon has been observed at temperatures between 22°C and 25.8°C. researchgate.net The degradation slows considerably at lower temperatures. In subsurface soil layers, the degradation of isoproturon is significantly slower, with half-lives exceeding 100 days. nih.gov This reduced rate is attributed to lower microbial populations and potentially different metabolic pathways.

While specific data for this compound is limited, studies on the closely related compound 1,3-dimethylurea indicate that it is readily biodegradable. oecd.org In one study, over 93% of 1,3-dimethylurea biodegraded within 10 days in an activated sludge test. oecd.org In unsterilized soil, it was found to be fairly rapidly mineralized. oecd.org

Table 1: Influence of Environmental Factors on the Degradation Half-Life of Isoproturon (a proxy for this compound)

Temperature (°C)Soil Water Content (% eWHC)Degradation Half-Life (Days)Reference
2290Varies (optimal) researchgate.netnih.gov
1090Slower than at 22°C nih.gov
2250Increased by a factor of 15 compared to 90% eWHC nih.gov
1050Increased by a factor of 10 compared to 90% eWHC nih.gov

eWHC: estimated Water Holding Capacity

Environmental Transport and Distribution Modeling

Volatilization and Atmospheric Transport Potential

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. The potential for volatilization is influenced by a compound's vapor pressure and its Henry's Law constant. For the related compound 1,3-dimethylurea, the vapor pressure is low (0.00042 hPa at 20°C), and the calculated Henry's Law constant is also low (1.78 x 10⁻⁴ Pa*m³/mol at 25°C). oecd.org These properties suggest a low potential for significant volatilization.

Once in the atmosphere, a compound can be transported over distances and can be removed through processes like photo-oxidation. The calculated half-life for the photo-oxidation of 1,3-dimethylurea in the air due to reaction with hydroxyl radicals is 5.2 days. oecd.org This suggests that if it does enter the atmosphere, it would be moderately persistent.

Surface Water Runoff and Groundwater Contamination Pathways

The movement of a chemical from treated fields into surface water bodies via runoff, or its leaching through the soil profile into groundwater, are significant environmental concerns. The mobility of a compound in soil is largely governed by its water solubility and its tendency to adsorb to soil particles.

Phenylurea herbicides generally have relatively high water solubilities and a low tendency to adsorb to soil, which makes them potentially mobile in the soil. nih.gov For instance, 1,3-dimethylurea has a high water solubility of 765 g/L at 21.5°C and is not expected to adsorb significantly to the solid phase of soil. oecd.org This high water solubility and low adsorption suggest a potential for leaching.

However, the actual extent of leaching and runoff depends on various factors, including soil type, rainfall intensity and frequency, and agricultural practices. Modeling studies and field observations of other mobile herbicides have shown that these compounds can be detected in both surface and groundwater, indicating that these transport pathways are viable. The potential for groundwater contamination is a significant concern for mobile and persistent compounds.

Table 2: Physicochemical Properties Influencing the Environmental Transport of 1,3-Dimethylurea (a proxy for this compound)

PropertyValueImplication for Environmental TransportReference
Water Solubility765 g/L at 21.5°CHigh potential for mobility in water oecd.org
Vapor Pressure0.00042 hPa at 20°CLow potential for volatilization oecd.org
Henry's Law Constant1.78 x 10⁻⁴ Pa*m³/mol at 25°CLow potential for volatilization from water oecd.org
Adsorption to SoilNot expected to be significantHigh potential for leaching oecd.org
Atmospheric Photo-oxidation Half-life5.2 days (calculated)Moderately persistent in the atmosphere oecd.org

Molecular Mechanisms of Action and Non Clinical Biological Interactions of 3 Methoxymethyl 1,1 Dimethylurea

Elucidation of Molecular Targets and Pathways in Plant Systems

The primary mode of action for 3-(methoxymethyl)-1,1-dimethylurea, also known as linuron (B1675549), is the inhibition of photosynthesis. cornell.edupomais.comwikipedia.org As a member of the urea (B33335) group of herbicides, linuron specifically targets Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts. agnova.com.auagnova.com.au Its inhibitory effect occurs at the QB-binding niche on the D1 protein, a core component of the PSII reaction center. cornell.edupomais.com

By binding to this site, linuron effectively blocks the photosynthetic electron transport chain. cornell.eduwikipedia.org It interrupts the flow of electrons from the primary quinone electron acceptor (QA) to the secondary quinone electron acceptor (QB). cornell.edunih.gov This disruption halts the conversion of light energy into chemical energy, thereby stopping the fixation of carbon dioxide (CO2) and the production of adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH2), which are essential for plant growth. cornell.edu

The blockage of electron transport leads to a cascade of damaging biochemical events. The accumulation of excited chlorophyll (B73375) molecules results in the formation of reactive oxygen species (ROS), which cause lipid peroxidation, damage to cell membranes, and ultimately, cell death. cornell.eduacs.org Symptoms in susceptible plants, such as chlorosis (yellowing) and necrosis (tissue death), typically appear on older leaves first and progress to wilting and stem collapse. cornell.edu

While the primary target of linuron is Photosystem II, its effects ripple through various other metabolic pathways in plants. The inhibition of photosynthesis directly impacts carbon fixation and the production of essential energy molecules, leading to a broader metabolic shutdown. cornell.edu

Studies have shown that phenylurea herbicides like linuron undergo metabolic transformation within plant tissues. These processes, which vary between tolerant and susceptible species, are a key basis for selectivity. cornell.eduresearchgate.net In tolerant plants, linuron can be metabolized through demethylation and demethoxylation. For instance, the fungal strain Mortierella sp. Gr4 has been observed to transform linuron into metabolites such as N-(3,4-dichlorophenyl)-N-methoxyurea (DCXU) and N-(3,4-dichlorophenyl)-N-methylurea (DCMU). researchgate.net Further degradation can lead to the formation of 3,4-dichloroaniline (B118046) (DCA). researchgate.netmdpi.com In some organisms, these breakdown products can be further mineralized. researchgate.net

The uptake of linuron is primarily through the roots, with subsequent translocation via the xylem to the leaves, driven by transpiration rates. cornell.eduagnova.com.au The accumulation of the herbicide at these active sites leads to the observed phytotoxic effects.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Efficacy (Non-Clinical)

The biological efficacy of phenylurea herbicides, including linuron, is intrinsically linked to their physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating these connections. A critical determinant for the herbicidal activity of PSII inhibitors is lipophilicity. mdpi.com The hydrophobic nature of the QB-binding domain on the D1 protein means that the ability of a compound to partition into this nonpolar environment is crucial for its inhibitory action. mdpi.com

Linuron's persistence in soil, with half-lives reported to be between 38 and 67 days, is attributed to its physicochemical characteristics, such as its low water solubility (approximately 75 mg/L at 25°C) and stability. researchgate.net These properties influence its bioavailability and residual activity in the environment. Hydrophobic interactions with soil organic matter can decrease the residual effect of linuron. mdpi.com

The general structure of phenylurea herbicides is a key factor in their activity. Substitutions on the phenyl ring and the urea moiety can significantly alter their binding affinity to the D1 protein and, consequently, their herbicidal potency. For instance, in related compounds, halogenated substituents have been found to contribute to increased inhibitory activity on photosynthetic electron transport. mdpi.com

Computational modeling and molecular docking studies provide valuable insights into the interaction between herbicides like linuron and their target sites at a molecular level. mdpi.comnih.gov These in silico methods allow researchers to visualize and predict the binding modes of inhibitors within the QB-binding pocket of the D1 protein. mdpi.com

These models help to explain the structure-activity relationships observed experimentally. For example, by simulating the docking of different herbicides into the D1 protein's binding site, it is possible to understand why certain chemical structures exhibit higher inhibitory potency. The models can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the herbicide-protein complex.

While specific computational modeling studies focused solely on linuron are part of broader research into PSII inhibitors, the principles derived from studying similar compounds like diuron (B1670789) are highly relevant. mdpi.com These studies confirm that the urea side chain and the substituted phenyl ring are critical for effective binding and inhibition of the plastoquinone (B1678516) at the QB site. mdpi.com Such computational approaches are crucial for the rational design of new, more effective, and selective herbicides.

Effects on Non-Target Environmental Organisms and Microbial Communities (Excluding Safety/Clinical)

Linuron can impact various non-target organisms in the environment, from soil microbes to aquatic life. nih.govnih.gov Its presence in agricultural runoff means it can enter surface waters, where it is moderately persistent. acs.orgepa.gov

In aquatic ecosystems, linuron can affect primary producers. Studies on the freshwater alga Chlorella vulgaris have shown that linuron can inhibit growth, although this direct toxic effect can sometimes be masked by indirect effects such as increased nutrient availability resulting from the decline of more sensitive macrophytes. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 3 Methoxymethyl 1,1 Dimethylurea and Its Metabolites

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating linuron (B1675549) and its metabolites from complex sample matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely utilized, each with specific advantages for trace analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Trace Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of phenylurea herbicides. researchgate.net It is particularly suitable because it avoids the thermal degradation issues associated with GC. researchgate.net HPLC methods, typically employing reversed-phase columns, can separate a wide range of urea (B33335) herbicides, including linuron and its key metabolites. oup.comoup.com When coupled with a Diode Array Detector (DAD), HPLC can achieve method detection limits (MDLs) in the nanogram-per-liter (ng/L) range for water samples, making it highly effective for trace analysis. researchgate.net

Gas Chromatography (GC) offers excellent resolution but presents challenges for thermally labile compounds like urea herbicides. rsc.orgrsc.org Direct analysis of underivatized linuron by GC can lead to decomposition in the heated injector port, forming corresponding isocyanates and amines. oup.comresearchgate.net Despite this, GC methods have been developed, often relying on the detection of stable degradation products or, more commonly, on a derivatization step to enhance thermal stability. researchgate.net When combined with specific detectors like a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD), GC can provide high selectivity and sensitivity. oup.comrsc.orgrsc.org

Table 1: Comparison of HPLC and GC for Linuron Trace Analysis

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Thermal Stability Suitable for thermally unstable compounds as analysis is done at or near ambient temperature. researchgate.net Requires thermal stability; linuron is prone to decomposition at high temperatures. rsc.orgrsc.org
Derivatization Generally not required. oup.com Often necessary to increase volatility and thermal stability. oup.comrsc.org
Common Detectors Diode Array Detector (DAD), UV Detector, Mass Spectrometry (MS). researchgate.netsigmaaldrich.com Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD), Mass Spectrometry (MS). oup.comrsc.org
Detection Limits Can reach low ng/L levels, e.g., 4-40 ng/L in water with DAD. researchgate.net Can reach low µg/L levels, e.g., 0.041 µg/L for linuron with NPD after derivatization. rsc.org
Primary Application Direct analysis in water, soil, and food extracts. researchgate.netoup.com Analysis of derivatized herbicides in water samples. rsc.orgnih.gov

Advanced Column Chemistries and Derivatization Strategies

To improve the efficiency and resolution of chromatographic separations, advanced column technologies and chemical derivatization strategies are employed.

Advanced Column Chemistries: The performance of HPLC separations heavily relies on the column's stationary phase.

Reversed-Phase C18 Columns: These are the most common columns for phenylurea herbicide analysis, providing effective separation based on hydrophobicity. researchgate.netsigmaaldrich.com

Core-Shell Technology: Columns with core-shell particles (also known as superficially porous particles) offer higher efficiency and faster separations compared to traditional fully porous particles, even at lower backpressures. thermofisher.com For instance, an Accucore RP-MS column, which uses Core Enhanced Technology, provides excellent peak shapes with minimal tailing for urea herbicides due to a reduction in secondary interactions. thermofisher.com

Cyano (CN) Columns: For normal-phase separations, cyano-propyl bonded phases can be used to separate carbamate (B1207046) and urea pesticides. phenomenex.com

Derivatization Strategies for GC Analysis: Derivatization is a key step to overcome the thermal instability of linuron for GC analysis. researchgate.net This process modifies the analyte to make it more volatile and less prone to degradation at high temperatures. researchgate.netresearch-solution.com

Methylation: This is a common strategy where a methyl group is added to the amide nitrogen. Reagents like iodomethane (B122720) in the presence of a strong base are used to create a stable tertiary amide that can be analyzed by GC. rsc.orgrsc.org However, simple methylation can be problematic as it may yield the same derivative for both linuron and some of its metabolites, preventing their distinction. oup.com

Ethylation: To overcome the limitations of methylation, ethyl iodide can be used as the alkylation reagent. This approach results in different ethylated derivatives for linuron and its various metabolites, allowing for their individual separation and identification by GC. oup.comoup.com

Mass Spectrometry (MS) and Hyphenated Techniques

The coupling of chromatographic systems with mass spectrometry, known as a hyphenated technique, provides unparalleled sensitivity and specificity, making it the gold standard for confirmatory analysis and quantification in complex samples.

LC-MS/MS and GC-MS for Identification and Quantification in Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful and widely used technique for the determination of linuron and its metabolites in various complex matrices, including soil, water, and food products like meat. researchgate.netepa.govnih.gov The method involves separating the compounds with HPLC, followed by ionization (commonly with electrospray ionization, ESI) and detection by a tandem mass spectrometer.

By operating in the Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect a specific precursor ion (the molecular ion of the analyte) and one or more of its specific product ions (fragments). This two-stage filtering process drastically reduces matrix interference and provides highly sensitive and specific quantification. epa.goveurl-pesticides.eu Methods have been validated for linuron and its metabolite 3,4-dichloroaniline (B118046) in various meat products with limits of quantification (LOQ) as low as 10 µg/kg. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS can be used to identify and quantify linuron. rsc.orgresearchgate.net The mass spectrometer helps to elucidate the structures of the derivatized products, confirming the identity of the original compounds. rsc.org While less common than LC-MS/MS for routine quantification due to the extra derivatization step, GC-MS is a valuable tool for structural confirmation. oup.com

Table 2: Selected LC-MS/MS and GC-MS Methods for Linuron Analysis

Technique Matrix Sample Preparation Key Findings Reference
LC-MS/MS Meat Products (pork, liver, kidney) Extraction with acetone-acetonitrile, cleanup with Florisil solid-phase extraction (SPE). LOQ of 10 µg/kg for both linuron and its metabolite 3,4-dichloroaniline. Good linearity and recoveries (88-102%). researchgate.net
LC-MS/MS Soil Accelerated solvent extraction (ASE) with methanol (B129727)/formic acid, followed by dilution and filtration. LOQ of 0.010 mg/kg. The method uses two MS/MS transitions for each analyte for quantification and confirmation. epa.gov
GC-MS Water Solid-phase extraction followed by methylation with iodomethane. Confirmed the structures of the methylated derivatives, which were stable for GC analysis. rsc.orgrsc.org
GC-MS Plant Material Acidic aqueous extraction, continuous SPE cleanup. Separation of seven phenylurea herbicides was achieved without derivatization, though degradation products were observed. researchgate.net

High-Resolution Mass Spectrometry for Metabolite Profiling

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS): This cutting-edge technique is the premier tool for metabolomics research and the identification of unknown transformation products. nih.gov HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, provide highly accurate mass measurements (typically with errors <5 ppm). sccwrp.org This precision allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification.

For linuron, UHPLC-HRMS can be used to conduct non-targeted screening of environmental samples to identify a broad range of its metabolites without the need for reference standards for each one. By comparing samples from contaminated and uncontaminated sites, researchers can identify unique chemical features associated with linuron's presence and degradation pathways. nih.govsccwrp.org

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

While chromatography coupled with mass spectrometry is used for separation and detection, various spectroscopic techniques are essential for the definitive structural elucidation of 3-(Methoxymethyl)-1,1-dimethylurea and for assessing the purity of analytical standards. oup.comresearchgate.net

Mass Spectrometry (MS): Beyond its use as a detector for chromatography, standalone MS provides crucial information about a molecule's structure. The fragmentation pattern of linuron and its derivatives under ionization can be analyzed to confirm its molecular structure. oup.comoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for determining the precise arrangement of atoms within a molecule. The chemical shifts, splitting patterns, and integrations of the signals in an NMR spectrum provide a detailed map of the molecular structure. This is invaluable for confirming the identity of synthesized reference standards.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of linuron shows characteristic absorption bands corresponding to N-H, C=O (amide), and C-O-C (ether) bonds, which helps to confirm its chemical identity and purity. researchgate.net

X-ray Diffraction: For crystalline substances like linuron, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule, including bond lengths and angles. This technique is fundamental for the structural analysis of new compounds or different crystalline forms (polymorphs). researchgate.net

These spectroscopic methods, often used in combination, provide the unambiguous evidence required to confirm the structure and assess the purity of this compound and its related metabolites, which is fundamental for the development of accurate and reliable analytical methods. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules and for monitoring the progress of chemical reactions in real-time.

Structural Analysis:

For this compound, ¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation. The expected chemical shifts (δ) are influenced by the electronic environment of each nucleus.

¹H NMR: The proton spectrum would exhibit distinct signals for the different methyl and methylene (B1212753) groups. The two N-methyl groups are chemically equivalent and would appear as a single sharp singlet. The methoxy (B1213986) group protons would also produce a singlet, while the methylene protons of the methoxymethyl group would appear as another singlet. The relative integration of these peaks would correspond to the number of protons in each group (6H for the dimethylamino group, 2H for the methylene group, and 3H for the methoxy group).

¹³C NMR: The carbon spectrum would show four distinct signals corresponding to the carbonyl carbon, the two equivalent N-methyl carbons, the methylene carbon, and the methoxy carbon. The chemical shift of the carbonyl carbon is typically found in the downfield region (150-170 ppm).

While experimental spectra for this compound are not widely published, data from related compounds such as 1,1-dimethylurea (B72202) and 1,3-dimethylurea (B165225) can provide a basis for predicting the spectral characteristics. nih.govchemicalbook.comchemicalbook.com For instance, in 1,1-dimethylurea, the N-methyl protons appear around 2.7-2.9 ppm. nih.gov The introduction of the methoxymethyl group is expected to slightly alter the chemical shifts of the adjacent nuclei.

Predicted NMR Data for this compound

NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹H-N(CH₃)₂~2.8 - 3.0Singlet
¹H-N-CH₂-O-~4.8 - 5.2Singlet
¹H-O-CH₃~3.3 - 3.5Singlet
¹³CC=O~158 - 162-
¹³C-N(CH₃)₂~36 - 38-
¹³C-N-CH₂-O-~75 - 80-
¹³C-O-CH₃~55 - 58-

Reaction Monitoring:

NMR is an invaluable tool for monitoring chemical reactions in situ, providing real-time data on the consumption of reactants and the formation of products without the need for sample workup. The synthesis of this compound or its degradation can be tracked by acquiring a series of 1D NMR spectra over time. By integrating the characteristic signals of the starting materials, intermediates, and final products, kinetic profiles can be constructed. This approach has been successfully applied to study the reactions of similar compounds like 1,3-dimethylurea with formaldehyde. docbrown.info For instance, monitoring the disappearance of a reactant's specific peak while observing the emergence of the product's unique signals allows for the determination of reaction rates and endpoints.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent band would be the C=O (carbonyl) stretching vibration, which is typically strong and appears in the region of 1630-1680 cm⁻¹ for ureas. Other significant absorptions would include C-N stretching and N-H bending (if any secondary amine impurities are present), as well as C-O-C stretching from the methoxymethyl group. Spectra of related urea compounds show characteristic peaks for C=O stretching around 1600-1700 cm⁻¹ and N-H vibrations between 3200-3600 cm⁻¹. docbrown.infopw.edu.pl

Predicted IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C=OStretch1640 - 1680Strong
C-NStretch1450 - 1480Medium-Strong
C-O-CAsymmetric Stretch1100 - 1150Strong
C-H (in CH₃, CH₂)Stretch2850 - 3000Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about conjugated systems within a molecule. Since this compound lacks extensive conjugation or chromophores that absorb strongly in the visible region, it is expected to have limited absorption in the UV-Vis spectrum. The primary absorption would likely arise from the n→π* transition of the carbonyl group, which typically occurs in the UV region (around 200-220 nm) and is of low intensity. Studies on other urea herbicides without aromatic rings show weak absorption in the lower UV range. tubitak.gov.tr Therefore, UV-Vis spectroscopy is generally less suitable for direct, sensitive detection of this compound compared to other analytical methods but can be used in conjunction with techniques like HPLC where a UV detector is employed. rsc.org

Sample Preparation and Extraction Methodologies for Environmental Analysis

The analysis of this compound in environmental samples such as water and soil requires effective sample preparation to isolate and concentrate the analyte from the complex matrix. Given its expected polarity, methods developed for other polar urea herbicides are highly applicable.

Extraction from Water Samples:

Solid-Phase Extraction (SPE) is the most widely used technique for extracting urea herbicides and other polar pesticides from aqueous samples. nih.govnih.govresearchgate.net The choice of sorbent is critical for achieving high recovery rates.

Sorbents: C18 (octadecylsilane) bonded silica (B1680970) is a common choice for moderately polar compounds. nih.gov For more polar analytes, graphitized carbon black (GCB) or polymeric sorbents may offer better retention and recovery. nih.gov

Procedure: A typical SPE procedure involves passing a large volume of the water sample (e.g., 0.5-2 liters) through a conditioned SPE cartridge. nih.gov The analyte is adsorbed onto the sorbent, and interfering compounds are washed away. The target compound is then eluted with a small volume of an organic solvent like methanol or acetonitrile. This process not only cleans up the sample but also concentrates the analyte, significantly improving detection limits. nih.govnih.gov Factors such as sample pH and the addition of salt can be optimized to enhance extraction efficiency. nih.gov

Extraction from Soil and Sediment Samples:

For solid samples like soil, more rigorous extraction techniques are required to release the analyte from the matrix particles.

Liquid-Solid Extraction (LSE): This involves shaking or sonicating the soil sample with a suitable solvent or solvent mixture. nih.govresearchgate.net Methanol, acetonitrile, or mixtures thereof are often employed for extracting polar herbicides. researchgate.net

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): These techniques use solvents at elevated temperatures and pressures to achieve rapid and efficient extraction. They are considered more advanced and often provide higher recoveries than traditional LSE. nih.gov

QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is increasingly popular for pesticide residue analysis in various matrices, including soil. nih.gov It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step with salts (e.g., magnesium sulfate, sodium chloride) to separate the organic and aqueous layers. A subsequent dispersive SPE (d-SPE) step with sorbents like primary secondary amine (PSA) or C18 is used to clean up the extract. The QuEChERS approach has been successfully applied to the analysis of urea derivatives in soil. nih.gov

Following extraction, the resulting solution is typically concentrated and may require further cleanup before analysis by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification and quantification. nih.govnih.gov

Summary of Extraction Methodologies for Urea-Based Compounds

MatrixMethodTypical Solvents/SorbentsReference
WaterSolid-Phase Extraction (SPE)C18, Graphitized Carbon Black (GCB), Polymeric Sorbents; Elution with Methanol/Acetonitrile nih.govnih.gov
WaterSolid-Phase Microextraction (SPME)Polyacrylate (PA) fiber nih.gov
SoilLiquid-Solid Extraction (LSE)Methanol, Acetone, Acetonitrile researchgate.net
SoilPressurized Liquid Extraction (PLE)Various organic solvents at high T/P nih.gov
SoilQuEChERSAcetonitrile; Cleanup with MgSO₄, PSA, C18 nih.gov

Computational Chemistry and in Silico Studies on 3 Methoxymethyl 1,1 Dimethylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of molecules. aun.edu.egmdpi.com For 3-(Methoxymethyl)-1,1-dimethylurea, these calculations can reveal details about its molecular geometry, orbital energies, and charge distribution.

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. aun.edu.eg Conformation analysis of this compound would involve identifying the stable conformers and the energy barriers for their interconversion. The presence of rotatable bonds, specifically the C-N and C-O bonds of the methoxymethyl group, suggests that the molecule can adopt multiple conformations.

Quantum chemical calculations can provide a range of reactivity descriptors that help in predicting how a molecule will behave in a chemical reaction. mdpi.com These descriptors are derived from the electronic structure of the molecule.

Key Reactivity Descriptors for this compound:

DescriptorDescriptionPredicted Reactive Sites on this compound
Frontier Molecular Orbitals (HOMO and LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a measure of the molecule's kinetic stability.The HOMO is likely to be localized on the nitrogen and oxygen atoms, particularly the lone pairs of the urea (B33335) nitrogens and the ether oxygen, making these sites susceptible to electrophilic attack. The LUMO is expected to be centered on the carbonyl carbon, which is the most likely site for nucleophilic attack.
Molecular Electrostatic Potential (MEP) The MEP map provides a visual representation of the charge distribution in a molecule. researchgate.net Red regions indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive potential (electron-poor areas).For this compound, the MEP would show a negative potential around the carbonyl oxygen and a positive potential around the N-H proton (if present, though the name implies a dimethylated nitrogen) and the hydrogen atoms of the methyl groups.
Fukui Functions These functions are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.The carbonyl carbon would be predicted as the primary site for nucleophilic attack, while the nitrogen and oxygen atoms would be the preferred sites for electrophilic attack.

By mapping the potential energy surface, computational methods can also be used to predict the most likely pathways for chemical reactions, such as hydrolysis or oxidation. nih.govnih.govchemrxiv.orgchemrxiv.orgresearchgate.net This involves identifying transition states and calculating the activation energies for different possible reaction mechanisms.

Molecular Dynamics Simulations for Environmental Fate and Biological Interactions (Non-Clinical)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govnih.gov MD simulations can provide detailed insights into the interactions of this compound with its environment and with biological macromolecules.

MD simulations could be employed to understand how this compound interacts with water molecules, which is crucial for predicting its solubility and transport in aqueous environments. arxiv.org Furthermore, simulations could model its interaction with soil components, such as humic substances, to estimate its potential for leaching or persistence in the soil.

In a non-clinical context, MD simulations can be used to explore the potential interactions of this compound with biological targets. nih.gov By simulating the compound in the active site of a protein, for example, one can assess the stability of the protein-ligand complex and identify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding. This can help in identifying potential off-target effects or in understanding its mechanism of action if it were to have any biological activity.

Predictive Modeling for Environmental Fate Parameters and Transformation Products

Predictive models, often based on Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), can be used to estimate various environmental fate parameters of this compound. oecd.org

Based on its chemical structure, predictive models can estimate key environmental parameters for this compound. For the related compound 1,3-dimethylurea (B165225), the calculated half-life for photo-oxidation in air is 5.2 days, and in water, it is 111 days. oecd.org The hydrolysis rate is predicted to be very slow, with a half-life of over a year. oecd.org For this compound, the presence of the ether linkage might provide an additional site for degradation, potentially leading to a shorter half-life compared to 1,3-dimethylurea.

Predicted Environmental Fate Parameters for Urea Derivatives:

Parameter1,3-Dimethylurea (Predicted) oecd.orgThis compound (Predicted)
Log K_ow -0.783Likely to be slightly higher due to the methoxymethyl group, but still indicating low bioaccumulation potential.
Water Solubility 765 g/LExpected to be high due to the polar urea and ether functionalities.
Vapor Pressure 0.00042 hPaExpected to be low.
Biodegradation Readily biodegradableThe ether linkage may influence the rate of biodegradation.
Mobility in Soil (Log K_oc_) 0.946A low Log K_oc_ is expected, suggesting high mobility in soil.

These models can also predict the likely transformation products resulting from biotic and abiotic degradation processes. For this compound, potential degradation pathways could include hydrolysis of the urea group to form 1,1-dimethylamine and other products, or cleavage of the ether bond.

Chemoinformatic Approaches and Database Analysis of Related Compounds

Chemoinformatics involves the use of computational tools to analyze large datasets of chemical information. nih.gov Publicly available databases such as PubChem provide a wealth of information on chemical compounds, including their structures, properties, and biological activities. nih.govnih.govnih.govnih.govnih.gov

By searching these databases for compounds structurally similar to this compound, it is possible to identify trends in their properties and activities. This "read-across" approach can be used to infer the potential properties of the target compound. For example, analyzing the data for other substituted ureas can provide insights into the likely toxicity, biodegradability, and other relevant characteristics of this compound.

Chemoinformatic tools can also be used to build predictive models based on the data from these related compounds. nih.gov By identifying the key structural features that correlate with a particular property, it is possible to develop a model that can predict that property for new, untested compounds like this compound.

Agricultural and Industrial Applications of 3 Methoxymethyl 1,1 Dimethylurea Non Clinical Focus

Utility as a Herbicide in Crop Protection and Weed Management Systems

3-(Methoxymethyl)-1,1-dimethylurea belongs to the urea (B33335) class of herbicides, which are known for their activity as inhibitors of photosynthesis. wikipedia.orgatamanchemicals.comnih.gov These herbicides work by blocking the electron flow in Photosystem II (PSII), a critical process for converting light energy into chemical energy. wikipedia.orgcaymanchem.com Specifically, they bind to the QB site on the D1 protein of the PSII complex, which disrupts the photosynthetic electron transport chain and ultimately leads to the death of susceptible plants. wikipedia.org Herbicides in this family, such as Diuron (B1670789) and Metoxuron, are used to control a wide variety of annual and perennial broad-leaved and grassy weeds. atamanchemicals.comnih.govgoogle.com

Pre-Emergence and Post-Emergence Efficacy in Agricultural Settings

Urea-based herbicides are versatile and can be effective when applied both before and after weeds have emerged. atamanchemicals.comnih.govdhanuka.com

Pre-emergence: When applied to the soil before weed germination, these herbicides are absorbed by the roots of emerging seedlings. dhanuka.com This application method creates a chemical barrier on the soil surface, preventing the establishment of weeds in the early stages of crop growth. dhanuka.com This is particularly useful for managing annual grasses and certain broadleaf weeds. dhanuka.comnih.gov For instance, related compounds like Diuron are registered for pre-emergent treatment in crops such as citrus, cotton, and sugarcane. atamanchemicals.com

Post-emergence: When applied to the leaves of weeds that have already sprouted, the herbicide is absorbed and translocated within the plant to its site of action in the chloroplasts. siteone.com This method is effective for controlling existing weed populations that compete with crops for resources. siteone.com The efficacy of post-emergence application depends on factors such as the weed species, growth stage, and environmental conditions.

The dual pre- and post-emergence action provides flexibility in weed management programs, allowing for control at different stages of the crop cycle.

Crop Selectivity and Resistance Mechanisms in Target Weeds

Crop Selectivity: The selective use of urea herbicides in crops like wheat, barley, carrots, and cotton is possible due to differences in metabolism between the crop and the target weed. atamanchemicals.comnih.gov Tolerant crops can rapidly metabolize the herbicide into non-toxic compounds, whereas susceptible weeds are unable to do so, leading to the accumulation of the active ingredient and subsequent plant death.

Resistance Mechanisms: The repeated use of herbicides with the same mode of action has led to the evolution of herbicide-resistant weed populations. mdpi.comdntb.gov.ua Resistance to PSII-inhibiting herbicides like this compound can occur through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). mdpi.comnih.gov

Target-Site Resistance (TSR): This form of resistance is often caused by a single nucleotide mutation in the psbA gene, which codes for the D1 protein where the herbicide binds. mdpi.comuppersouthplatte.org This mutation alters the protein's structure, reducing the binding affinity of the herbicide and allowing photosynthesis to continue even in its presence. uppersouthplatte.org

Non-Target-Site Resistance (NTSR): NTSR involves mechanisms that reduce the amount of herbicide reaching the target site. mdpi.comnih.gov This is often a more complex, polygenic trait. mdpi.com Key NTSR mechanisms include:

Enhanced Metabolism: Resistant weeds may possess higher levels of enzymes, such as cytochrome P450 monooxygenases or glutathione S-transferases, that rapidly detoxify the herbicide before it can reach the chloroplasts. mdpi.comuppersouthplatte.org

Altered Absorption and Translocation: Changes in the plant's cuticle or transport systems can reduce the uptake and movement of the herbicide to the target site. nih.gov

Resistance TypeMechanismDescription
Target-Site Resistance (TSR)Gene MutationA point mutation in the psbA gene alters the D1 protein, preventing the herbicide from binding effectively to the Photosystem II complex. mdpi.comuppersouthplatte.org
Non-Target-Site Resistance (NTSR)Enhanced MetabolismIncreased activity of enzymes like cytochrome P450s that metabolize and detoxify the herbicide into inactive compounds. mdpi.comuppersouthplatte.org
Reduced Uptake/TranslocationChanges in the plant's physiology limit the absorption of the herbicide through the leaves or roots, or its movement within the plant. nih.gov

Formulation Science and Application Technologies

The effectiveness of a herbicide is significantly influenced by its formulation. Phenylurea herbicides are typically formulated as solids or liquids to ensure stability and ease of application. Common formulations for this class of herbicides include:

Wettable Powders (WP): A dry powder formulation that is mixed with water to form a suspension for spraying. atamanchemicals.comgoogle.com

Suspension Concentrates (SC) / Flowables (F): A stable suspension of the solid active ingredient in a liquid, which is then diluted with water for application. google.com

Emulsifiable Concentrates (EC): The active ingredient is dissolved in a solvent with an emulsifier, forming an emulsion when mixed with water. google.com

These formulations are designed to be tank-mixed with water and applied using standard agricultural spray equipment. The choice of formulation can affect the herbicide's handling, mixing, and efficacy. For example, additives may be included to improve the suspension of the herbicide in water or to enhance its uptake by the weed foliage.

Formulation TypeAbbreviationDescription
Wettable PowderWPA fine powder containing the active ingredient that is mixed with water to create a sprayable suspension. atamanchemicals.com
Suspension ConcentrateSCA stable dispersion of the solid active ingredient in a fluid, intended for dilution with water before use. google.com
Emulsifiable ConcentrateECA liquid formulation where the active ingredient is dissolved in an oil-based solvent with an emulsifier, forming an emulsion in water. google.com

Role as an Intermediate in Organic Synthesis and Industrial Chemistry

Beyond its direct application in agriculture, this compound serves as a valuable intermediate in the chemical industry. Urea derivatives are versatile building blocks used in the synthesis of a wide range of commercial products. pengnuochemical.comatamanchemicals.com

Building Block for Agrochemicals and Other Commercial Chemicals (Non-Clinical End-Products)

The chemical structure of this compound, featuring reactive sites on the urea backbone, makes it a useful precursor for creating more complex molecules. Dimethylurea compounds are employed in the synthesis of other agrochemicals, including different types of herbicides and fungicides. pengnuochemical.comatamanchemicals.comwikipedia.org The manufacturing process for many pesticides involves the reaction of chemical intermediates to build the final, more complex active ingredient. usitc.gov

The synthesis of various commercial chemicals often begins with crude organic materials derived from petroleum or natural gas, which are then converted into intermediates like urea derivatives. usitc.gov These intermediates are then used to produce finished products for various industries. oecd.orgatamankimya.com For example, 1,3-Dimethylurea (B165225) is a known intermediate in the synthesis of other herbicides, textile aids, and caffeine. atamanchemicals.comatamanchemicals.comatamankimya.com The structural features of this compound make it suitable for similar synthetic pathways, acting as a foundational component for larger molecules.

Use in Polymer Science and Material Synthesis (If Applicable)

While specific applications in polymer science for this compound are not extensively documented, related dimethylurea compounds are known to be used in the synthesis of resins. pengnuochemical.com For instance, 1,1-Dimethylurea (B72202) can serve as a component or cross-linking agent in the production of polyurethane and epoxy resins. pengnuochemical.com These polymers have widespread applications in coatings, adhesives, and other industrial materials. The presence of the urea functional group allows these molecules to participate in polymerization reactions, contributing to the final properties of the material.

Regulatory Science and Environmental Risk Assessment Methodologies Excluding Safety/clinical

Principles of Environmental Risk Assessment for Agrochemicals

The environmental risk assessment (ERA) for pesticides is a scientific process used to evaluate their potential risks to the environment by examining their environmental fate and ecotoxicology. europa.eu The core of this process involves four main steps: hazard identification, hazard characterization, exposure assessment, and risk characterization. europa.eueuropa.eu This framework helps regulators make informed decisions to protect ecosystems from unreasonable adverse effects. uwagec.org

Hazard Identification: This step determines if a substance has the potential to cause harm to non-target organisms like plants, wildlife, and aquatic life. epa.gov It involves reviewing data on the chemical's physical, chemical, and toxicological properties.

Hazard Characterization (Dose-Response Assessment): This step quantifies the relationship between the magnitude of exposure and the probability of an adverse effect. It establishes toxicity endpoints, such as the No-Observed-Effect Concentration (NOEC) or the concentration that is lethal to 50% of a test population (LC50).

Exposure Assessment: This involves determining the extent of contact between the chemical and the environment. It predicts the concentrations of the pesticide that are likely to be found in different environmental compartments (soil, water, air). uwagec.orgepa.gov

Risk Characterization: This final step integrates the hazard and exposure assessments to evaluate the likelihood of harmful ecological effects. epa.gov It compares the predicted environmental concentrations with the concentrations known to cause toxic effects to determine the level of risk. epa.gov

This tiered approach allows for a systematic evaluation, starting with basic data and progressing to more complex studies if initial assessments indicate a potential for risk. nih.gov

Exposure assessment is a critical component of the ERA, aiming to predict the concentration of a pesticide in various environmental compartments following its application. uwagec.org For a compound like 3-(Methoxymethyl)-1,1-dimethylurea, this involves understanding its environmental fate—what happens to it after it is released into the environment. europa.euepa.gov

Key factors influencing environmental fate and transport include:

Degradation: The breakdown of the compound through processes like hydrolysis, photolysis, and microbial biodegradation. nih.gov Urea-based herbicides can degrade in soil and water, with hydrolysis of urea (B33335) to ammonium being a common pathway. epa.gov

Mobility: The movement of the compound within the environment. Soil adsorption studies for urea show it adsorbs weakly, suggesting potential for mobility. epa.gov

Persistence: The length of time the compound remains in the environment. The half-life of a substance is a common measure of its persistence. For instance, the herbicide diuron (B1670789), a related phenylurea, is known to be moderately persistent in the environment. researchgate.net

To estimate exposure, regulators use mathematical models to calculate a Predicted Environmental Concentration (PEC). The PEC is an estimate of the concentration of a substance that may be found in the environment (e.g., soil, surface water, groundwater) resulting from its use.

ParameterDescriptionRelevance to Exposure Assessment
Application Rate The amount of active substance applied per unit area.A primary determinant of the initial concentration in the environment.
Method of Application How the pesticide is applied (e.g., ground spray, aerial spray).Influences spray drift and initial distribution.
Degradation Half-life (DT50) Time required for 50% of the substance to degrade.Determines the persistence of the compound in soil and water.
Soil Organic Carbon-Water Partitioning Coefficient (Koc) A measure of the chemical's tendency to adsorb to soil particles.Indicates the potential for leaching into groundwater versus remaining in the soil.
Hydrolysis Rate The rate at which the chemical reacts with water.Important for degradation in aquatic environments. nih.gov
Vapor Pressure & Henry's Law Constant Measures of a chemical's tendency to volatilize from soil or water.Determines the potential for atmospheric transport.

These parameters, often derived from laboratory and field studies, are inputs for complex models that simulate environmental conditions to predict concentrations over time.

Ecological risk characterization integrates the results of the exposure and effects assessments to determine the likelihood of adverse impacts on non-target species. epa.gov This is often done by calculating a Risk Quotient (RQ), which is a ratio of the Predicted Environmental Concentration (PEC) to a relevant ecotoxicological endpoint, such as the Predicted No-Effect Concentration (PNEC). hh-ra.orgresearchgate.net

RQ = PEC / PNEC

A risk quotient greater than 1 indicates that the predicted environmental concentration exceeds the concentration at which no adverse effects are expected, suggesting a potential risk that may require further investigation or risk mitigation measures. hh-ra.org

The PNEC is derived from toxicity data for a range of non-target organisms representing different trophic levels. For an herbicide, this would typically include:

Aquatic organisms (fish, invertebrates like Daphnia magna, and algae)

Terrestrial organisms (earthworms, soil microorganisms, birds, and mammals)

Non-target plants

The table below presents hypothetical ecotoxicity data for a generic urea-based herbicide to illustrate the derivation of a PNEC and risk characterization.

Organism GroupTest SpeciesToxicity EndpointValue (mg/L)Assessment Factor (AF)PNEC (mg/L)
Fish Rainbow Trout (Oncorhynchus mykiss)96-hr LC501510000.015
Aquatic Invertebrate Daphnia magna48-hr EC50810000.008
Algae Pseudokirchneriella subcapitata72-hr EC500.510000.0005

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. The Assessment Factor (AF) is a safety factor applied to account for uncertainties, such as extrapolating from laboratory data to real-world ecosystems. hh-ra.org

In this example, algae are the most sensitive group. The risk assessment would focus on the PNEC of 0.0005 mg/L. If the PEC for surface water was calculated to be 0.002 mg/L, the RQ would be 4 (0.002 / 0.0005), indicating a potential risk to aquatic algae that would need to be addressed by regulators.

International and National Regulatory Frameworks Governing Related Urea-Based Compounds

The regulation of pesticides, including urea-based compounds, is handled by specific government agencies at national and international levels. These frameworks establish the data requirements and risk assessment procedures necessary for a product to be registered for sale and use. orst.edu

In the United States , the Environmental Protection Agency (EPA) regulates pesticides under the authority of the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Federal Food, Drug, and Cosmetic Act (FFDCA). orst.eduorst.edupesticideinfo.org FIFRA gives the EPA the authority to register pesticides, while the FFDCA allows the EPA to set tolerance levels for pesticide residues on food. orst.edupesticideinfo.org The Food Quality Protection Act (FQPA) of 1996 amended these laws, establishing a single, health-based safety standard for all pesticides and requiring the reassessment of older pesticides. orst.edupesticideinfo.org Urea itself has exemptions from the requirement of a tolerance when used as an inert ingredient in certain pesticide formulations. epa.govepa.gov

In the European Union , the European Food Safety Authority (EFSA) is responsible for the risk assessment of pesticides. europa.eu The regulatory framework is governed by Regulation (EC) No 1107/2009, which sets out the rules for the authorization of plant protection products. A key feature of the EU system is a dual-approval process: active substances are approved at the EU level, and then individual products containing those substances are authorized by member states. nih.gov The EU has also taken steps to reduce the use and risk of chemical pesticides. europa.eu

Other countries have their own regulatory bodies and legislation, such as the Pest Management Regulatory Agency (PMRA) in Canada and the Australian Pesticides and Veterinary Medicines Authority (APVMA). reach24h.com While specific regulations differ, the fundamental principles of risk assessment are broadly harmonized. nepc.gov.au

JurisdictionPrimary LegislationKey Regulatory BodyCore Function
United States FIFRA, FFDCA, FQPA orst.edupesticideinfo.orgEnvironmental Protection Agency (EPA) orst.eduRegisters pesticides for sale and use; sets tolerances for residues in food. orst.edu
European Union Regulation (EC) No 1107/2009 nih.govEuropean Food Safety Authority (EFSA) europa.euConducts risk assessments of active substances for approval at the EU level. europa.eu
Canada Pest Control Products Act reach24h.comPest Management Regulatory Agency (PMRA) reach24h.comRegulates pesticides through pre-market scientific evaluation.
Australia Agricultural and Veterinary Chemicals Act 1994 reach24h.comAustralian Pesticides and Veterinary Medicines Authority (APVMA) reach24h.comRegisters agricultural and veterinary chemical products.

Emerging Research Directions and Future Perspectives on 3 Methoxymethyl 1,1 Dimethylurea

Innovations in Sustainable Synthesis and Biomanufacturing

Traditional chemical synthesis routes for phenylurea herbicides are being re-evaluated with a focus on green chemistry principles to reduce environmental impact and improve efficiency.

Eco-Friendly Synthesis: Recent research has explored more sustainable methods for producing phenylurea compounds. One approach involves a facile and eco-friendly synthesis of unsymmetrical diarylureas that avoids the need for chromatographic purification, a significant step in reducing solvent use and waste. researchgate.net Another innovative method for synthesizing phenylurea herbicides, including those with structures similar to linuron (B1675549), aims to simplify the process, lower equipment requirements, reduce costs, and increase yields by minimizing by-products. This is achieved by avoiding the common side reactions of substituted phenyl isocyanate with water or alcohol. google.com

Biocatalysis and Alternative Routes: The application of biocatalysis, using enzymes as catalysts, is a growing field in the synthesis of agrochemicals. researchgate.net While specific applications to 3-(methoxymethyl)-1,1-dimethylurea are still in early stages, the use of enzymes could offer a highly specific and environmentally benign alternative to traditional chemical catalysts. Furthermore, photocatalysis is being investigated as a sustainable pathway for producing urea (B33335), a key component of this herbicide class, by reacting carbon dioxide with ammonia at lower temperatures than conventional methods. researchgate.net

Synthesis InnovationDescriptionPotential Benefits
Eco-Friendly Synthesis Methods that avoid harsh chemicals, reduce by-products, and eliminate purification steps. researchgate.netgoogle.comReduced waste, lower energy consumption, and improved safety.
Biocatalysis The use of enzymes to catalyze the chemical reactions for herbicide synthesis. researchgate.netHigh specificity, mild reaction conditions, and biodegradability of catalysts.
Photocatalysis for Urea Utilizing light to drive the synthesis of urea from carbon dioxide and ammonia. researchgate.netUse of renewable energy and potential for carbon capture.

Development of Novel Formulations for Targeted Delivery and Reduced Environmental Load

To enhance the efficacy of this compound while minimizing its environmental footprint, researchers are developing advanced formulations that allow for controlled release and targeted delivery.

Controlled-Release Formulations: Controlled-release formulations (CRFs) are designed to release the active ingredient gradually over time. This approach can reduce the total amount of herbicide needed, minimize leaching into groundwater, and decrease potential harm to non-target organisms. One promising development is an agar-gelatin-based hydrogel for the controlled delivery of this compound. researchgate.net This hydrogel formulation exhibits a slower release profile compared to commercial formulations, which can lead to prolonged weed control and reduced environmental contamination. researchgate.net The principle of encapsulation is also being explored more broadly for urea-based products to achieve sustained release. researchgate.netgoogle.com

Nano-formulations: Nanotechnology offers significant potential for revolutionizing herbicide delivery. Nano-formulations, such as nanoemulsions and nanocapsules, can improve the solubility and stability of herbicides. mdpi.com Encapsulating herbicides within nanoparticles can facilitate a slower and more controlled release of the active ingredient. jchemrev.combioticapublications.com This targeted approach ensures that the herbicide is delivered specifically to the weeds, potentially allowing for lower application rates and reducing the impact on the surrounding environment. jchemrev.combioticapublications.com The use of biodegradable polymers for nanoencapsulation further enhances the sustainability of this technology. mdpi.com

Formulation TypeMechanismAdvantages
Hydrogel-Based CRF Encapsulates the herbicide in a polymer matrix that slowly releases the active ingredient. researchgate.netReduced leaching, prolonged efficacy, and lower application frequency.
Nano-formulations Utilizes nanoparticles to encapsulate the herbicide for controlled and targeted release. mdpi.comjchemrev.comImproved solubility, enhanced stability, and precise targeting of weeds.
Polymer Encapsulation Coats the herbicide with a polymer to control its release rate. jchemrev.comSafer handling, reduced environmental loss, and extended duration of action.

Integration with Advanced Agricultural Technologies and Precision Application

Variable-Rate Application (VRA): Variable-rate application (VRA) technology allows farmers to adjust the application rate of herbicides based on the specific conditions within a field. geopard.tech Product labels for this compound often recommend different application rates for light (low in clay or organic matter) versus heavy soils (high in clay or organic matter). epa.gov4farmers.com.auagnova.com.au This is a foundational aspect of VRA, as it acknowledges the spatial variability of soil properties that affect herbicide efficacy and persistence. By using GPS-guided equipment and detailed field maps, farmers can apply this herbicide at the optimal rate for different soil zones, improving weed control while reducing waste and the risk of crop injury or environmental contamination. epa.gov4farmers.com.auagnova.com.au

Precision Weed Management: Advanced sensors and imaging technologies, such as those mounted on drones or tractors, can identify the location and density of weed patches within a field. This data can then be used to create prescription maps for the site-specific application of this compound. This ensures that the herbicide is only applied to areas with weed infestations, rather than broadcast spraying across the entire field. This targeted approach significantly reduces the total volume of herbicide used, leading to cost savings and a lower environmental load.

Remediation Strategies for Environmental Contamination

Due to its persistence in the environment, the development of effective remediation strategies for soil and water contaminated with this compound is a critical area of research. researchgate.netepa.gov

Bioremediation: Bioremediation harnesses the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. Several bacterial strains have been identified that can degrade this compound. researchgate.net The bacterium Variovorax sp. has been extensively studied for its ability to utilize this herbicide as a sole source of carbon and nitrogen. researchgate.netnih.gov Research has also shown that microbial consortia, or groups of different microorganisms working together, can be more effective at degrading this compound than single strains. nih.gov Bioaugmentation, the process of adding specific degrading microorganisms to contaminated sites, is a promising strategy for cleaning up polluted environments.

Advanced Oxidation Processes: Advanced oxidation processes (AOPs) are chemical treatment methods that generate highly reactive radicals to destroy organic pollutants. Ozonation has been shown to be an effective method for detoxifying soil contaminated with this compound. This process involves treating the soil with ozone in a fluidized bed reactor, which leads to the degradation of the herbicide.

Remediation StrategyDescriptionKey Findings
Bioremediation Use of microorganisms to degrade the herbicide.Variovorax sp. and other bacteria can mineralize this compound. researchgate.netnih.gov
Bioaugmentation Introduction of specific degrading microbes to contaminated sites.Can enhance the natural degradation rate of the herbicide in soil.
Ozonation Chemical oxidation process using ozone to break down the herbicide.Effective in detoxifying contaminated soil in laboratory and pilot-scale studies.

Interdisciplinary Research Integrating Omics Technologies for Environmental and Plant Interactions

The use of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is providing unprecedented insights into the interactions between this compound, plants, and the environment.

Understanding Microbial Degradation: Omics technologies are being used to unravel the complex microbial processes involved in the degradation of this compound. A proteomic study of Variovorax sp. WDL1 has provided evidence for the involvement of specific enzymes, such as aniline (B41778) dioxygenase, in the breakdown of this herbicide. nih.gov In another study, the application of this compound to soil led to changes in the microbial community composition. In-silico analysis predicted an increased expression of genes related to the degradation of foreign compounds (xenobiotics). nih.gov These findings are crucial for optimizing bioremediation strategies.

Investigating Herbicide Resistance and Crop Response: Transcriptomics and metabolomics are powerful tools for studying how weeds develop resistance to herbicides and how crops respond to herbicide application. frontiersin.org While much of this research has focused on other herbicides, the methodologies are directly applicable to this compound. For example, metabolomics analysis of plants treated with the related phenylurea herbicide diuron (B1670789) revealed reprogramming of metabolic pathways such as the tricarboxylic acid cycle and glutathione metabolism. researchgate.net Similar studies on this compound could identify biomarkers for crop tolerance and new targets for overcoming weed resistance. Transcriptome analysis can identify genes involved in herbicide detoxification, providing valuable information for developing more selective herbicides or herbicide-tolerant crops. doaj.org

Q & A

Basic: What are the recommended synthetic routes for 3-(Methoxymethyl)-1,1-dimethylurea, and how can purity be optimized?

Methodological Answer:
The synthesis of this compound can be adapted from urea-forming reactions. A plausible route involves:

  • Step 1: Reacting a methoxymethyl-substituted amine (e.g., methoxymethylamine) with dimethylcarbamoyl chloride under anhydrous conditions.
  • Step 2: Optimizing stoichiometry and reaction temperature (typically 0–25°C) to minimize side products like hydrolysis intermediates.
  • Purity Enhancement: Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane eluents) is critical. Analytical HPLC (C18 column, UV detection at 220–240 nm) can validate purity (>98%) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Key signals include the methoxymethyl group (δ ~3.3 ppm for OCH3 protons; δ ~70–75 ppm for the methoxymethyl carbon) and urea carbonyl (δ ~155–160 ppm). Dimethyl groups appear as singlets at δ ~2.8–3.0 ppm (1H) and δ ~35–40 ppm (13C).
  • IR Spectroscopy: Urea C=O stretch (~1640–1680 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹).
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with exact mass (e.g., calculated for C5H12N2O2: 132.0899 Da). LC-MS with ESI+ ionization is recommended for trace impurity detection .

Advanced: How does the methoxymethyl group influence the compound's reactivity compared to other substituents in dimethylurea derivatives?

Methodological Answer:
The methoxymethyl group is electron-donating due to the methoxy oxygen, which:

  • Enhances Hydrolytic Stability: Compared to chlorinated analogs (e.g., diuron), the methoxymethyl group resists nucleophilic attack under basic conditions.
  • Modulates Electronic Effects: The substituent alters electron density on the urea core, affecting hydrogen-bonding capacity and interactions with biological targets (e.g., enzyme active sites).
  • Experimental Validation: Perform comparative kinetics (e.g., hydrolysis rates at pH 7–9) and computational modeling (DFT for charge distribution analysis) to quantify substituent effects .

Advanced: What experimental approaches are used to study the inhibitory effects of this compound on biological systems?

Methodological Answer:

  • Enzyme Inhibition Assays: Use purified enzymes (e.g., acetylcholinesterase or photosynthetic electron transport chain proteins) with varying inhibitor concentrations. Measure IC50 via spectrophotometric monitoring of substrate conversion (e.g., NADPH oxidation at 340 nm).
  • In Vivo Fluorescence Studies: Adapt protocols from diuron research, where 3-(3,4-dichlorophenyl)-1,1-dimethylurea inhibits Photosystem II. For example, use chlorophyll fluorescence induction kinetics in algae (e.g., Chlamydomonas reinhardtii) to quantify electron transport inhibition .
  • Dose-Response Curves: Fit data to Hill-Langmuir models to determine binding affinity and cooperativity.

Advanced: How can conflicting data on the compound's stability under varying pH conditions be resolved?

Methodological Answer:

  • Controlled Stability Studies: Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC-UV (tracking parent compound loss and byproduct formation).
  • Statistical Analysis: Use ANOVA to identify significant factors (pH, temperature) and replicate experiments (n ≥ 3) to assess inter-lab variability.
  • Mechanistic Probes: Employ LC-MS/MS to identify degradation products (e.g., hydrolysis to methoxymethylamine and dimethylurea) and propose degradation pathways .

Advanced: What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

Methodological Answer:

  • Process Optimization: Use design of experiments (DoE) to evaluate factors like reaction time, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for maximum yield.
  • In-line Monitoring: Implement FTIR or Raman spectroscopy to track reaction progress in real time.
  • Quality Control: Establish acceptance criteria for intermediates (e.g., amine precursor purity ≥95%) and validate with orthogonal methods (e.g., GC-MS for solvent residues) .

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